![molecular formula C15H21NO4 B129554 (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid CAS No. 145432-51-5](/img/structure/B129554.png)
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Overview
Description
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid, also known as 2-methyl-3-phenylpropionic acid (MPPA), is an important organic compound belonging to the class of carboxylic acids. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. MPPA is also known to have several biochemical and physiological effects, and has been the subject of extensive research.
Scientific Research Applications
Therapeutic Potential and Biological Activity
- Caffeic Acid Derivatives and Applications : Caffeic acid (CA) and its derivatives have been recognized for their broad spectrum of biological activities and potential therapeutic applications. CA, sharing a phenylpropanoid framework similar to "(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid," serves as a template for the development of new chemical entities. These entities are explored for their therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a trending strategy to develop derivatives with enhanced therapeutic application. This approach underscores the significance of CA's scaffold in drug discovery programs, highlighting the potential of related compounds for yielding new and effective therapeutic agents (Silva, Oliveira, & Borges, 2014).
Metabolism and Toxicity
- Metabolism and Toxicity of 2-Methylpropene : Studies on 2-methylpropene (MP), or isobutene, provide insights into the metabolic fate and toxicity of compounds with similar structures, like "(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid." MP is metabolized to a primary metabolite, 2-methyl-1,2-epoxypropane (MEP), by rodent and human liver tissue. This metabolic transformation involves cytochrome P450 enzymes, highlighting the intricate balance between the formation and detoxification processes crucial for assessing the potential toxicity of related compounds (Cornet & Rogiers, 1997).
Genetic Aspects and Stress Responses in Plants
- Genetic Aspects of Acidity Stress Responses in Plants : The review on the genetic aspects of acidity stress responses in plants illustrates the complex genetic response mechanisms to low-pH stress, which might be relevant for understanding how compounds like "(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid" affect plant biology. It highlights the role of proton pump H(+)-ATPases, the defense signaling system involving auxin, salicylic acid, and methyl jasmonate, and the long-term genetic response involving genes such as alternative oxidase and type II NAD(P)H dehydrogenase. This knowledge contributes to a broader understanding of how specific compounds interact with plant physiology and stress responses (Shavrukov & Hirai, 2016).
properties
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-PWSUYJOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.